10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

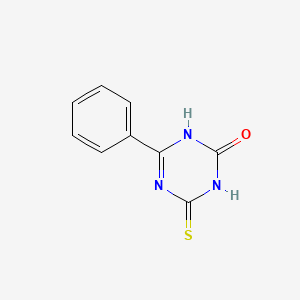

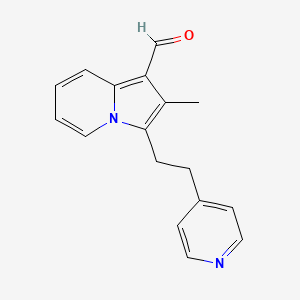

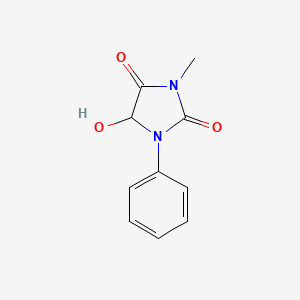

‘10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene’ (DNBA) is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in the field of organic electronics due to its unique properties. DNBA is a non-planar molecule that exhibits high thermal stability, high charge mobility, and strong fluorescence emission. These properties make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene and its derivatives are widely used in the field of organic light-emitting diodes (OLEDs). These compounds are known for their efficiency in blue emission, which is crucial for high-quality display and lighting applications. For instance, derivatives of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene have been synthesized to enhance the performance of blue fluorescent organic light-emitting diodes. They demonstrate high thermal stability and blue emission properties suitable for OLED applications (Chen et al., 2015), (Lim et al., 2019).

Photophysical Processes

Research into the photophysical processes of 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene derivatives has shown that these compounds exhibit unique luminescent properties. For example, the study of 9-bromo-10-naphthalen-2-yl-anthracene, a related compound, reveals interesting solvent effects on its emission spectra, indicating potential applications in sensing and molecular electronics (Guo et al., 2007).

Electrochemical and Electron Spin Resonance Studies

Electrochemical and electron spin resonance (ESR) studies of related compounds, such as 9,10-Di(α-naphthyl) anthracene, provide insights into the electronic structure and behavior of these molecules. Such studies can help in understanding the molecular behavior under different electrical conditions, which is vital for electronic and photonic applications (Marcoux et al., 1970).

Structural and Electronic Properties

The study of the structural and electronic properties of these compounds, including their derivatives and analogs, is crucial for the development of new materials with optimized properties. For example, investigations into the conformational effects on electronic coupling in mixed-valence systems using anthracene derivatives have provided valuable insights for designing more efficient electronic materials (Chen et al., 2018).

Propiedades

IUPAC Name |

9-naphthalen-2-yl-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30/c1-3-15-33-29-35(27-25-31(33)13-1)45-37-17-5-9-21-41(37)47(42-22-10-6-18-38(42)45)48-43-23-11-7-19-39(43)46(40-20-8-12-24-44(40)48)36-28-26-32-14-2-4-16-34(32)30-36/h1-30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTCUXRCBXEPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC1=CC=CC=C1C=C9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629300 |

Source

|

| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |

CAS RN |

331749-31-6 |

Source

|

| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)